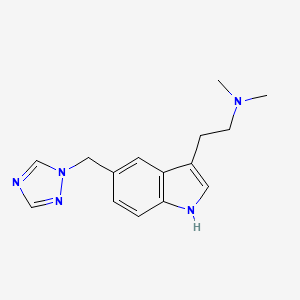

Rizatriptan N-Methylsulfonamide

Description

Properties

Molecular Formula |

C₁₆H₂₁N₅O₂S |

|---|---|

Molecular Weight |

347.44 |

Synonyms |

2-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1-(methylsulfonyl)-1H-indol-3-yl)-N,N-dimethylethanamine; Rizatriptan EP Impurity E |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Rizatriptan N-Methylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Rizatriptan N-Methylsulfonamide, a known impurity of the anti-migraine drug Rizatriptan. This document details a probable synthetic pathway, extensive characterization methodologies, and presents all quantitative data in structured tables for clear comparison. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of Rizatriptan. All experimental protocols are described in detail, and key workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine headaches.[1] As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical to ensure the safety and efficacy of the final drug product. This compound, also known as N-mesyl rizatriptan or Rizatriptan EP Impurity E, is a process-related impurity that can arise during the synthesis of Rizatriptan.[2] Understanding the synthesis and characterization of this impurity is essential for developing robust analytical methods for its detection and quantification, thereby ensuring the quality of Rizatriptan formulations.

This guide outlines a likely synthetic route for this compound based on known chemical transformations of Rizatriptan and related indole compounds. It further details the analytical techniques and protocols required for its comprehensive characterization, including spectroscopic and chromatographic methods.

Synthesis of this compound

The synthesis of this compound (3) can be achieved through the reaction of Rizatriptan (1) with methanesulfonyl chloride (2) in the presence of a suitable base. This reaction involves the sulfonylation of the indole nitrogen of Rizatriptan.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Rizatriptan (1.0 g, 3.71 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (0.77 mL, 5.57 mmol) to the cooled solution.

-

Reagent Addition: Slowly add a solution of methanesulfonyl chloride (0.32 mL, 4.08 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a solid.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Characterization Data

| Technique | Observed Data |

| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺: m/z 348.1 |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.21 (s, 1H), 7.85 (s, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.45 (s, 1H), 7.15 (d, J=8.4 Hz, 1H), 5.60 (s, 2H), 3.40 (s, 3H), 3.00-2.90 (m, 2H), 2.80-2.70 (m, 2H), 2.30 (s, 6H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 151.8, 143.5, 136.2, 135.1, 128.9, 124.5, 122.1, 114.8, 112.3, 110.1, 59.8, 51.7, 44.9, 41.2, 22.5 |

| Infrared (IR) ν (cm⁻¹) | 3100 (aromatic C-H), 2950 (aliphatic C-H), 1620 (C=C), 1350 (S=O), 1160 (S=O) |

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its quantification in Rizatriptan drug substance and product.

3.2.1. HPLC Method Protocol

-

Column: C18 (4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30-35 min: 90-10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 225 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

3.2.2. Purity Data

| Parameter | Result |

| Purity by HPLC | >99.0% |

| Retention Time | Approximately 18.5 minutes (Varies based on specific system) |

Discussion

The synthesis of this compound is a straightforward sulfonylation reaction. The characterization data obtained from various analytical techniques collectively confirm the identity and purity of the synthesized compound. The mass spectrum shows the expected molecular ion peak, and the ¹H and ¹³C NMR spectra are consistent with the proposed structure, showing the characteristic signals for the indole, triazole, ethylamine, and methylsulfonyl moieties. The IR spectrum further supports the structure by indicating the presence of key functional groups.

The developed HPLC method is suitable for separating this compound from Rizatriptan and other potential impurities, making it a valuable tool for quality control in the pharmaceutical industry.

Conclusion

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of this compound. The presented data and protocols are intended to assist researchers and drug development professionals in the identification, synthesis, and quantification of this and other related impurities of Rizatriptan. The logical workflows, detailed experimental procedures, and tabulated data serve as a practical resource for ensuring the quality and safety of Rizatriptan-containing pharmaceuticals.

References

An In-depth Technical Guide on the Core Chemical Properties of Rizatriptan N-Methylsulfonamide

Disclaimer: The compound "Rizatriptan N-Methylsulfonamide" is not a widely documented or commercially available substance. This technical guide is based on a postulated chemical structure and predictive data derived from the known properties of the parent compound, Rizatriptan, and the general chemical characteristics of N-arylsulfonamides. The information herein is intended for research and development purposes and should be considered theoretical.

Introduction

Rizatriptan is a potent and selective 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2][3] During its synthesis and metabolism, various related substances and impurities can be formed. This guide focuses on a potential, though not commonly reported, derivative: this compound. For the purposes of this document, it is postulated that the methylsulfonyl group is attached to the indole nitrogen of the Rizatriptan core structure.

This whitepaper provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and analytical methodologies for the characterization of this compound. The content is tailored for researchers, scientists, and drug development professionals engaged in the study of Rizatriptan and its related compounds.

Postulated Chemical Structure and Properties

The postulated structure for this compound is N,N-dimethyl-2-[1-(methylsulfonyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.

| Property | Predicted Value | Remarks |

| Molecular Formula | C₁₆H₂₁N₅O₂S | Calculated based on the postulated structure. |

| Molecular Weight | 347.44 g/mol | Calculated based on the postulated structure. |

| Appearance | White to off-white crystalline solid | Predicted based on the appearance of Rizatriptan and other sulfonamides.[4] |

| Solubility | Predicted to be sparingly soluble in water. Solubility is expected to be pH-dependent. Soluble in organic solvents like DMSO and DMF. | The sulfonamide group is weakly acidic, which may increase solubility in alkaline solutions.[1][5] |

| Predicted LogP | ~2.5 - 3.5 | The addition of the methylsulfonyl group is expected to increase lipophilicity compared to Rizatriptan (LogP ≈ 1.7). |

| Stability | Expected to be relatively stable under neutral pH and protection from light. May be susceptible to hydrolysis under strong acidic or basic conditions. | Sulfonamides are generally stable but can undergo degradation under harsh conditions.[6] |

Experimental Protocols

The following experimental protocols are hypothetical and provided as a starting point for the synthesis and analysis of this compound.

A plausible synthetic route involves the N-sulfonylation of Rizatriptan.

-

Reaction: Rizatriptan (free base) is reacted with methanesulfonyl chloride in the presence of a suitable base.

-

Materials:

-

Rizatriptan (free base)

-

Methanesulfonyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

-

Procedure:

-

Dissolve Rizatriptan free base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add the tertiary amine base to the solution.

-

Slowly add a solution of methanesulfonyl chloride in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

-

| Technique | Proposed Conditions |

| HPLC | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Gradient elution with A: 0.1% Trifluoroacetic acid in Water and B: Acetonitrile. Detection: UV at 225 nm and 280 nm. Flow Rate: 1.0 mL/min. Column Temperature: 30°C. |

| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Predicted [M+H]⁺: m/z 348.15. Potential Fragments: Loss of the dimethylamine group, cleavage of the ethylamine side chain, fragmentation of the triazole ring. |

| NMR Spectroscopy | ¹H NMR (in CDCl₃ or DMSO-d₆): - A singlet corresponding to the SO₂CH₃ protons around 2.8-3.2 ppm. - Disappearance of the indole N-H proton signal (typically >10 ppm in Rizatriptan). - Characteristic signals for the dimethylamino, ethyl, and aromatic protons, potentially with slight shifts compared to Rizatriptan. ¹³C NMR (in CDCl₃ or DMSO-d₆): - A signal for the SO₂CH₃ carbon around 35-45 ppm. - Shifts in the signals of the indole ring carbons due to the electron-withdrawing effect of the methylsulfonyl group. |

Visualizations

The primary mechanism of action of Rizatriptan involves its agonistic activity at 5-HT1B and 5-HT1D receptors.[1][2][7] Any biological activity of this compound would likely be evaluated in the context of this pathway.

Signaling Pathway of the Parent Compound, Rizatriptan.

The following diagram illustrates a logical workflow for the synthesis and characterization of the postulated this compound.

Workflow for Synthesis and Characterization.

This diagram shows the relationship between Rizatriptan and its known metabolites, along with the postulated N-Methylsulfonamide derivative.

Relationship of Rizatriptan and its Derivatives.

References

- 1. auajournals.org [auajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfonamide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

A Deep Dive into the Speculative Mechanism of Action: Rizatriptan N-Methylsulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Rizatriptan N-Methylsulfonamide" is a speculative derivative of Rizatriptan. The following technical guide is a theoretical exploration of its potential mechanism of action, based on the known pharmacology of Rizatriptan and the general properties of the N-methylsulfonamide moiety. All data presented is hypothetical and for illustrative purposes.

Executive Summary

Rizatriptan is a potent and selective serotonin 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine.[1][2][3] This guide speculates on the mechanism of action of a novel derivative, this compound. It is hypothesized that the addition of an N-methylsulfonamide group could modulate the parent compound's pharmacodynamic and pharmacokinetic properties. This could potentially lead to altered receptor affinity and selectivity, improved metabolic stability, and a modified side-effect profile. This document outlines the theoretical framework for this compound's action, proposes hypothetical quantitative data, details relevant experimental protocols, and provides visualizations of the speculative signaling pathways and experimental workflows.

The Known Mechanism of Action of Rizatriptan

Rizatriptan's efficacy in treating migraine headaches is attributed to its agonist activity at the 5-HT1B and 5-HT1D receptors.[1][2][4] Its therapeutic effects are believed to result from three key actions:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial extracerebral blood vessels leads to their constriction, counteracting the vasodilation associated with migraine pain.[1][5]

-

Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are pivotal in mediating the inflammatory response and pain of a migraine attack.[5]

-

Inhibition of Pain Signal Transmission: Rizatriptan is thought to act on 5-HT1B/1D receptors in the brainstem to suppress the transmission of pain signals from the trigeminal nerve.[5][6]

Rizatriptan has a high affinity for 5-HT1B/1D receptors and weak affinity for other 5-HT1 subtypes, with no significant activity at other receptor types.[1][7]

Speculative Impact of the N-Methylsulfonamide Moiety

The introduction of an N-methylsulfonamide group to the Rizatriptan structure could induce several changes to its pharmacological profile:

-

Receptor Binding and Selectivity: The sulfonamide group is a bioisostere of the carboxylic group and can participate in hydrogen bonding, potentially altering the compound's interaction with the 5-HT1B/1D receptor binding pocket.[8] This could either enhance or decrease binding affinity and may also modulate selectivity for other 5-HT receptor subtypes.

-

Pharmacokinetic Properties: Sulfonamide moieties are known to influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[9] The N-methylsulfonamide group could potentially increase metabolic stability by blocking sites of metabolism on the parent molecule, leading to a longer half-life.

-

Novel Biological Activity: While the primary mode of action is expected to remain 5-HT1B/1D agonism, sulfonamides are associated with a broad range of biological activities, including antibacterial and anticancer effects.[8][10] While unlikely to be the primary mechanism for an anti-migraine agent, any off-target effects would need to be investigated.

Hypothetical Quantitative Data

The following tables present speculative data comparing Rizatriptan with the hypothetical this compound.

Table 1: Hypothetical Receptor Binding Affinity (Ki, nM)

| Compound | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT1F |

| Rizatriptan | 3.5 | 5.1 | 250 | 150 |

| This compound | 2.8 | 4.5 | 300 | 180 |

Table 2: Hypothetical Functional Activity (EC50, nM)

| Compound | 5-HT1B | 5-HT1D |

| Rizatriptan | 10.2 | 15.8 |

| This compound | 8.5 | 12.1 |

Table 3: Hypothetical Pharmacokinetic Parameters

| Parameter | Rizatriptan | This compound |

| Bioavailability (%) | 45 | 55 |

| Tmax (h) | 1.0 - 1.5 | 1.5 - 2.0 |

| Half-life (h) | 2 - 3 | 4 - 5 |

| Protein Binding (%) | 14 | 25 |

Proposed Experimental Protocols

Radioligand Binding Assay for 5-HT Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human 5-HT1B and 5-HT1D receptors.

Methodology:

-

Membrane Preparation: Human recombinant CHO-K1 cells stably expressing either 5-HT1B or 5-HT1D receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D) and varying concentrations of the test compound (this compound) or a reference compound (Rizatriptan).

-

Incubation and Filtration: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) of this compound as an agonist at 5-HT1B/1D receptors.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing human 5-HT1B or 5-HT1D receptors are seeded in 96-well plates.

-

Forskolin Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Compound Addition: Varying concentrations of the test compound (this compound) or a reference agonist (Rizatriptan) are added to the wells. Agonist binding to the Gi-coupled 5-HT1B/1D receptors will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP accumulation.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of cAMP accumulation (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Speculative Signaling Pathway of this compound

Caption: Speculative intracellular signaling cascade following agonist binding.

Experimental Workflow for Receptor Binding Assay

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Rizatriptan - Wikipedia [en.wikipedia.org]

- 3. Rizatriptan: MedlinePlus Drug Information [medlineplus.gov]

- 4. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. mdpi.com [mdpi.com]

- 9. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Profile of Rizatriptan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the acute treatment of migraine. This document details its mechanism of action, receptor binding affinity, pharmacokinetics, and clinical efficacy, presenting quantitative data in structured tables and visualizing key pathways and processes.

Introduction

Rizatriptan is a second-generation triptan that has demonstrated efficacy in treating migraine headaches with or without aura.[1][2] Its therapeutic effects are attributed to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors, which are implicated in the pathophysiology of migraine.[1][3] This guide synthesizes preclinical and clinical data to provide a detailed understanding of its pharmacological properties.

Mechanism of Action

The precise mechanism of action of Rizatriptan in ameliorating migraines is not fully established, but it is believed to involve three primary pharmacological actions:[4][5]

-

Cranial Vasoconstriction: Rizatriptan is a potent agonist of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels. Activation of these receptors leads to the constriction of dilated cerebral and dural vessels, which is a key feature of a migraine attack.[1][5][6]

-

Inhibition of Neuropeptide Release: Rizatriptan stimulates presynaptic 5-HT1D receptors on trigeminal nerve endings.[5] This inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[3][5]

-

Inhibition of Nociceptive Neurotransmission: By acting on 5-HT1B/1D receptors in the brainstem, Rizatriptan is thought to inhibit the transmission of pain signals in the trigeminal pain pathways.[1]

The following diagram illustrates the proposed mechanism of action of Rizatriptan.

Receptor Binding and Selectivity

Rizatriptan exhibits high affinity for 5-HT1B and 5-HT1D receptors.[4][7] It has a weak affinity for other 5-HT1 receptor subtypes (5-HT1A, 5-HT1E, 5-HT1F) and the 5-HT7 receptor.[1][7] Notably, it shows no significant activity at 5-HT2, 5-HT3, alpha- and beta-adrenergic, dopaminergic, histaminergic, muscarinic, or benzodiazepine receptors, indicating a high degree of selectivity.[1][2][7]

| Receptor Subtype | Affinity/Activity | Reference |

| 5-HT1B | High Affinity Agonist | [4][7] |

| 5-HT1D | High Affinity Agonist | [4][7] |

| 5-HT1A | Weak Affinity | [1][7] |

| 5-HT1E | Weak Affinity | [1][7] |

| 5-HT1F | Weak Affinity | [1][7] |

| 5-HT7 | Weak Affinity | [1][7] |

| 5-HT2, 5-HT3 | No Significant Activity | [1][7] |

| Adrenergic (α, β) | No Significant Activity | [1][7] |

| Dopaminergic | No Significant Activity | [1][7] |

| Histaminergic | No Significant Activity | [1][7] |

| Muscarinic | No Significant Activity | [1][7] |

| Benzodiazepine | No Significant Activity | [1][7] |

Pharmacokinetics

The pharmacokinetic profile of Rizatriptan is characterized by rapid absorption and a relatively short half-life.[1][2]

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~45% | [3] |

| Tmax (Time to Peak Plasma Concentration) | ~1.0 - 1.5 hours | [1][7] |

| Effect of Food | No significant effect on bioavailability, but delays Tmax by ~1 hour | [1] |

| Distribution | ||

| Volume of Distribution | ~140 L (males), ~110 L (females) | [1] |

| Protein Binding | ~14% (minimal) | [1][3] |

| Metabolism | ||

| Primary Pathway | Oxidative deamination by monoamine oxidase-A (MAO-A) | [1][7] |

| Active Metabolite | N-monodesmethyl-rizatriptan (activity similar to parent, ~14% of parent concentration) | [1][7] |

| Elimination | ||

| Elimination Half-life | 2 - 3 hours | [3] |

| Excretion | ~82% in urine, ~12% in feces | [3][7] |

| Unchanged in Urine | ~14% | [7] |

| As Indole Acetic Acid Metabolite in Urine | ~51% | [7] |

Preclinical and Clinical Efficacy

Preclinical studies have demonstrated that Rizatriptan causes vasoconstriction in isolated human cranial arteries.[6] Clinical trials have consistently shown its efficacy in the acute treatment of migraine.

| Study Type | Key Findings | Reference |

| Preclinical (in vitro) | EC50 of 90 nM for vasoconstriction in isolated human middle meningeal arteries. | [6] |

| Clinical Trial (vs. Placebo) | At 2 hours post-dose, pain relief was significantly higher with Rizatriptan 5 mg (62%) and 10 mg (71%) compared to placebo (35%). Complete pain relief was also significantly higher with Rizatriptan 5 mg (33%) and 10 mg (42%) versus placebo (10%). | [8] |

| Clinical Trial (vs. Sumatriptan) | Rizatriptan 5 mg and 10 mg provided faster headache relief and greater relief of associated symptoms compared to Sumatriptan 25 mg and 50 mg, respectively. | [9] |

| Long-term Open-label Study (Pediatric) | In patients aged 12-17, the mean percentage of attacks with pain freedom at 2 hours post-dose was 46.3% and was consistent over 12 months. | [10] |

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of Rizatriptan are extensive. A generalized workflow for a typical Phase III clinical trial to assess the efficacy of an acute migraine treatment like Rizatriptan is outlined below.

Protocol for Vasoconstriction Assay in Isolated Human Cranial Arteries (Generalized from Preclinical Data):

-

Tissue Preparation: Human middle meningeal arteries are obtained post-mortem and dissected into ring segments.

-

Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording: Changes in isometric tension are recorded using a force transducer.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Viability Test: The viability of the smooth muscle is tested by exposure to a high-potassium solution.

-

Cumulative Concentration-Response Curve: Cumulative concentrations of Rizatriptan are added to the organ bath, and the resulting contractile response is measured.

-

Data Analysis: The concentration-response curves are used to calculate the EC50 (the concentration required to produce 50% of the maximum vasoconstriction).

Conclusion

Rizatriptan is a selective 5-HT1B/1D receptor agonist with a well-defined pharmacological profile. Its rapid absorption and onset of action make it an effective treatment for acute migraine. The mechanism, involving cranial vasoconstriction, inhibition of neuropeptide release, and modulation of trigeminal pain pathways, is consistent with its observed clinical efficacy. The data presented in this guide provide a comprehensive resource for researchers and clinicians in the field of headache medicine and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rizatriptan - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]

- 6. Rizatriptan in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crossover comparison of rizatriptan 5 mg and 10 mg versus sumatriptan 25 mg and 50 mg in migraine. Rizatriptan Protocol 046 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-term open-label safety study of rizatriptan acute treatment in pediatric migraineurs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of Rizatriptan N-Methylsulfonamide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies for modeling the binding of Rizatriptan and its hypothetical derivative, Rizatriptan N-Methylsulfonamide, to the human serotonin 5-HT1B and 5-HT1D receptors. Rizatriptan is a potent and selective 5-HT1B/1D receptor agonist widely used in the treatment of migraine.[1][2][3][4] Understanding the molecular interactions governing its binding is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This document outlines the theoretical background, experimental protocols for model validation, and a detailed workflow for computational analysis, including homology modeling, molecular docking, and molecular dynamics simulations. All quantitative data are presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction: Rizatriptan and the Serotonin System

Migraine is a debilitating neurological disorder, and its pathophysiology is closely linked to the serotonergic system.[5] Triptans, a class of drugs that act as agonists for the 5-HT1B and 5-HT1D serotonin receptors, are a cornerstone of acute migraine therapy.[2][5] Rizatriptan is a second-generation triptan that effectively alleviates migraine headaches and associated symptoms.[1][2] Its therapeutic action is attributed to three primary mechanisms mediated by 5-HT1B/1D receptors:

-

Vasoconstriction of dilated intracranial blood vessels.[3][5]

-

Inhibition of vasoactive neuropeptide release from trigeminal nerve endings.[3][5]

-

Inhibition of nociceptive neurotransmission in the trigeminocervical complex.[5]

Rizatriptan exhibits high affinity for 5-HT1B and 5-HT1D receptors, with weaker affinity for other 5-HT1 subtypes and negligible activity at other receptor types.[3][6] The focus of this guide is to delineate a computational approach to study the binding of Rizatriptan and a novel derivative, this compound, to these receptors.

The Target Receptors: 5-HT1B and 5-HT1D

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that share a high degree of sequence homology.[7] They are primarily coupled to the Gi/o family of G-proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities of Rizatriptan for the human 5-HT1B and 5-HT1D receptors. This data is essential for the validation of the in-silico models.

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| Rizatriptan | 5-HT1B | Radioligand Binding | ~8 | [8] (historical data) |

| Rizatriptan | 5-HT1D | Radioligand Binding | ~4.3 - 14 |

In-Silico Modeling Workflow

The in-silico modeling of ligand-receptor binding is a multi-step process that provides insights into the molecular interactions driving binding affinity and selectivity.

Detailed Methodologies

Receptor and Ligand Preparation

Receptor Structure:

-

5-HT1B Receptor: The crystal structure of the human 5-HT1B receptor in complex with an antagonist (PDB ID: 5V54) can be utilized.[9][10][11] The structure should be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues.

-

5-HT1D Receptor: A high-resolution structure of the human 5-HT1D receptor is also available (PDB ID: 7E32).[12] In cases where a high-quality experimental structure is unavailable, homology modeling can be employed, typically using the bovine rhodopsin structure as a template.[13][14][15][16]

Ligand Structure:

-

The 3D structures of Rizatriptan and this compound can be generated using molecular modeling software.

-

Energy minimization of the ligand structures should be performed using a suitable force field (e.g., MMFF94).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Grid Generation: Define the binding site on the receptor, typically centered on the location of the co-crystallized ligand or key residues identified from mutagenesis studies. For aminergic receptors, the binding site is often located deep within the transmembrane bundle, involving a highly conserved aspartate residue in transmembrane helix 3 (Asp3.32).[17]

-

Docking Algorithm: Employ a robust docking algorithm (e.g., AutoDock, Glide, GOLD) to generate a series of possible binding poses for each ligand.

-

Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for an assessment of the stability of the binding pose and a more detailed analysis of intermolecular interactions.

Protocol:

-

System Setup: The ligand-receptor complex from the docking step is embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model. Ions are added to neutralize the system.

-

Force Field: A suitable force field for biomolecular simulations, such as AMBER or CHARMM, should be used.[18][19]

-

Simulation Parameters:

-

Ensemble: NPT (isothermal-isobaric)

-

Temperature: 310 K

-

Pressure: 1 bar

-

Simulation Time: Nanoseconds to microseconds, depending on the desired level of sampling.

-

-

Analysis: Trajectories are analyzed to determine the root-mean-square deviation (RMSD) of the ligand and receptor backbone to assess stability, and to identify persistent hydrogen bonds and other key interactions.

Serotonin Receptor Signaling Pathway

The binding of an agonist like Rizatriptan to the 5-HT1B/1D receptors initiates a signaling cascade.

Experimental Validation: Radioligand Binding Assay

To validate the predictions from the in-silico models, experimental binding assays are essential. The radioligand binding assay is considered the gold standard for quantifying ligand-receptor interactions.[20]

Competition Binding Assay Protocol

This assay determines the affinity of a non-radiolabeled compound (Rizatriptan or its derivative) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane preparations from cells expressing human 5-HT1B or 5-HT1D receptors.

-

Radioligand (e.g., [3H]5-CT).

-

Unlabeled competitor (Rizatriptan or this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).[8]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add membrane homogenate, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.

-

Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Structure-Activity Relationship (SAR) and the N-Methylsulfonamide Moiety

SAR studies of triptans have revealed that modifications at the 5-position of the indole ring can significantly influence their affinity and efficacy at 5-HT1B/1D receptors.[22] The N-methylsulfonamide group, as seen in Sumatriptan, is a key feature for potent agonist activity. In our hypothetical this compound, the addition of this group is expected to alter the electronic and steric properties of the molecule, potentially influencing its interaction with key residues in the receptor binding pocket. The in-silico modeling approach described herein will allow for a predictive assessment of how this modification impacts binding affinity and conformation.

Conclusion

The in-silico modeling workflow presented in this guide, in conjunction with experimental validation, provides a powerful platform for investigating the molecular basis of Rizatriptan and its derivatives' interaction with 5-HT1B and 5-HT1D receptors. This approach can facilitate the design of novel anti-migraine agents with optimized pharmacological profiles. The detailed protocols and visualizations are intended to serve as a practical resource for researchers in the field of drug discovery and development.

References

- 1. Rizatriptan: a new 5-HT1B/1D receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. rcsb.org [rcsb.org]

- 10. PDB-5v54: Crystal structure of 5-HT1B receptor in complex with methiothepin - Yorodumi [pdbj.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. Homology modeling of the human 5-HT1A, 5-HT 2A, D1, and D2 receptors: model refinement with molecular dynamics simulations and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homology modeling of the serotonin 5-HT1A receptor using automated docking of bioactive compounds with defined geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uu.diva-portal.org [uu.diva-portal.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. researchgate.net [researchgate.net]

CAS number and molecular formula for Rizatriptan N-Methylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on Rizatriptan N-Methylsulfonamide, a known impurity of the anti-migraine drug Rizatriptan. Due to the nature of this compound as a process-related impurity, publicly available data is limited. This document summarizes the core chemical data, outlines a representative analytical methodology for its detection, and clarifies its relationship to the active pharmaceutical ingredient (API).

Core Compound Data

This compound, also identified as Rizatriptan EP Impurity E, is a molecule of interest in the quality control and assurance of Rizatriptan manufacturing.[1][2][3] While extensive research on its specific biological activity is not publicly available, its characterization is crucial for ensuring the purity and safety of the final drug product.

Chemical Identification and Properties

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1-(methylsulfonyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine | [1][3] |

| Synonyms | Rizatriptan EP Impurity E, N-mesyl rizatriptan | [1][3] |

| CAS Number | 2757961-25-2 | [3] |

| Molecular Formula | C16H21N5O2S | [1][2][3] |

| Molecular Weight | 347.44 g/mol | [1][3] |

Relationship to Rizatriptan

This compound is not a known metabolite of Rizatriptan. The primary metabolic pathway for Rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A).[4][5][6] The presence of the N-methylsulfonyl group suggests that this compound is a process-related impurity, likely formed during the synthesis of the Rizatriptan API.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis or standalone analysis of this compound is not available in the public domain, its detection and quantification fall under the general methods for related substances in Rizatriptan, as outlined in pharmacopeias such as the United States Pharmacopeia (USP). The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Rizatriptan and its impurities.[7]

Representative HPLC Method for Rizatriptan and Related Substances[8]

This method is based on the principles outlined in the USP monograph for Rizatriptan Benzoate.

Chromatographic Conditions:

-

Mode: Liquid Chromatography (LC)

-

Detector: Ultraviolet (UV), 280 nm

-

Column: 4.6-mm × 25-cm; 5-µm packing L11

-

Column Temperature: 40°C

-

Flow Rate: 1.5 mL/min

-

Injection Volume: 20 µL

Mobile Phase Preparation:

-

Solution A: Add 1.0 mL of trifluoroacetic acid to 1 L of a solution of acetonitrile and water (4:21), and mix.

-

Solution B: Acetonitrile

-

Gradient: A gradient elution is typically used to separate the main component from its impurities. The specific gradient profile would be optimized to achieve adequate resolution between all known impurities.

System Suitability:

-

Sample: Standard solution of Rizatriptan.

-

Requirements:

-

The tailing factor for the Rizatriptan peak should be not more than 3.0.

-

The relative standard deviation for replicate injections should be not more than 0.73% for the Rizatriptan peak.

-

Analysis:

-

Prepare a sample solution of the Rizatriptan substance to be tested.

-

Inject the sample solution into the chromatograph.

-

Record the chromatogram and measure the peak responses.

-

The identification of impurities, including this compound, would be based on their relative retention times compared to the principal Rizatriptan peak, established using a qualified reference standard for the impurity.

Signaling Pathways and Biological Activity

There is no publicly available information regarding specific signaling pathways modulated by this compound or its biological activity. As a process-related impurity, the focus of regulatory and quality control measures is to limit its presence in the final drug product to ensure safety and efficacy of the API, Rizatriptan. The pharmacological activity of Rizatriptan is well-established as a selective agonist of 5-HT1B and 5-HT1D receptors.[4][5][6]

Conclusion

This compound is a critical quality attribute in the manufacturing of Rizatriptan. While specific biological data and experimental protocols for this impurity are not widely published, its chemical identity is well-defined. The control of this and other impurities is managed through robust analytical methods, such as the representative HPLC protocol described herein, which are essential for ensuring the quality and safety of the final pharmaceutical product. Further research into the potential biological impact of this and other process-related impurities could provide valuable insights for drug development and safety assessment.

References

A Technical Guide to Sulfonamide Derivatives of Triptans: A Literature Review for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the literature on sulfonamide derivatives of triptans, a critical class of drugs for the treatment of migraine headaches. This document delves into their synthesis, structure-activity relationships (SAR), and pharmacological evaluation, with a focus on their interaction with serotonin 5-HT1B and 5-HT1D receptors. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Introduction: The Role of the Sulfonamide Moiety in Triptan Pharmacology

Triptans are a family of tryptamine-based drugs that are highly effective in the acute treatment of migraine and cluster headaches.[1] Their therapeutic action is primarily mediated by their agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[1] A key structural feature of the first-generation triptan, sumatriptan, and many of its successors is the presence of a sulfonamide group at the C5 position of the indole ring.[2] This electronegative group plays a crucial role in the binding of these ligands to their target receptors, particularly the 5-HT1D receptor, through the formation of hydrogen bonds with specific amino acid residues in the receptor's binding pocket.[1] Understanding the synthesis, structure-activity relationships, and pharmacological effects of these sulfonamide derivatives is paramount for the design of new, more effective, and safer anti-migraine therapies.

Synthesis of Sulfonamide Triptan Derivatives

The synthesis of sulfonamide derivatives of tryptamine typically involves the reaction of a tryptamine intermediate with a suitable sulfonyl chloride. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of N-Substituted-Sulfonamide Derivatives of Tryptamine [3]

-

Starting Material: Begin with tryptamine or a suitably substituted tryptamine derivative.

-

Reaction: The tryptamine is reacted with a substituted sulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

-

Purification: The resulting crude product is then purified using standard techniques such as column chromatography or recrystallization.

-

Characterization: The structure and purity of the final compounds are confirmed by analytical methods including IR, 1H NMR, 13C NMR, and mass spectrometry.[3]

This versatile synthetic route allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling the exploration of the structure-activity relationships of this part of the molecule.

Structure-Activity Relationships (SAR) and Pharmacological Data

The sulfonamide group and its substituents have a significant impact on the pharmacological profile of triptans, including their binding affinity for 5-HT1B/1D receptors and their in vivo efficacy. The following tables summarize key quantitative data from the literature for various sulfonamide derivatives.

In Vitro 5-HT Receptor Binding Affinities

The binding affinity of sulfonamide triptan derivatives to 5-HT1B and 5-HT1D receptors is a critical determinant of their potency. The data below is presented as pIC50 (the negative logarithm of the half maximal inhibitory concentration) or Ki (inhibition constant) values. Higher pIC50 and lower Ki values indicate greater binding affinity.

| Compound | 5-HT1D Receptor Affinity (pIC50) | 5-HT1B Receptor Affinity (pIC50) | Reference |

| Sumatriptan | 7.6 ± 0.1 | - | [4] |

| 5-HT | 8.1 ± 0.1 | - | [4] |

| 5-CT | 8.3 ± 0.1 | - | [4] |

| Compound | h5-HT1D Receptor Affinity (Ki, nM) | h5-HT1B Receptor Affinity (Ki, nM) | Reference |

| 5-Tosylated tryptamine (11b) | 6 | - | [5] |

| Sulfamate derivative (13b) | 7 | - | [5] |

| Sulfamate derivative (14b) | 11 | - | [5] |

In Vivo Efficacy in Animal Models of Migraine

The dural plasma protein extravasation model is a common in vivo assay to assess the potential anti-migraine activity of triptan derivatives. The data below shows the dose-dependent inhibition of plasma extravasation.

| Compound | Inhibition of Dural Plasma Extravasation (ID50, µg/kg) | Reference |

| Sumatriptan | 30 | [6] |

Experimental Protocols for Pharmacological Evaluation

5-HT1D Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity of test compounds to the 5-HT1D receptor.

Experimental Protocol: 5-HT1D Receptor Radioligand Binding Assay [4]

-

Tissue Preparation: Cerebral cortical and/or caudate membranes from a suitable species (e.g., guinea pig, calf) are prepared.

-

Radioligand: [3H]5-HT is used as the radioligand.

-

Assay Conditions: The assay is conducted in the presence of cyanopindolol and mesulergine to block other 5-HT receptor subtypes.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis: IC50 values are calculated from the competition binding curves and can be converted to pIC50 values.

In Vivo Model of Dural Plasma Protein Extravasation

This in vivo model is used to evaluate the ability of compounds to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.

Experimental Protocol: Dural Plasma Protein Extravasation in Rats [6]

-

Animal Model: Anesthetized rats are used.

-

Stimulation: The trigeminal ganglion is electrically stimulated to induce dural plasma extravasation.

-

Measurement: The extravasation of plasma proteins into the dura mater is quantified, often by measuring the leakage of a fluorescently labeled tracer.

-

Drug Administration: Test compounds are administered prior to the trigeminal stimulation.

-

Data Analysis: The dose-dependent inhibition of plasma extravasation is determined, and the ID50 (the dose required to inhibit the response by 50%) is calculated.

Signaling Pathways and Logical Relationships

The therapeutic effects of sulfonamide triptans are initiated by their binding to and activation of 5-HT1B/1D receptors. The downstream signaling events and the key structural features contributing to their activity can be visualized through diagrams.

5-HT1B/1D Receptor Signaling Pathway

The activation of 5-HT1B/1D receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade ultimately contributes to the vasoconstriction of cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides.

References

- 1. Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and serotonergic activity of 5-(oxadiazolyl)tryptamines: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(Sulfonyl)oxy-tryptamines and ethylamino side chain restricted derivatives. Structure-affinity relationships for h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Metabolic Pathway of Rizatriptan N-Methylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a predictive overview of the metabolic fate of Rizatriptan N-Methylsulfonamide, a novel derivative of the established anti-migraine agent, Rizatriptan. Understanding the biotransformation of new chemical entities is paramount for evaluating their efficacy, safety, and pharmacokinetic profiles. This guide synthesizes known metabolic data for Rizatriptan and related chemical moieties to construct a putative metabolic map for this compound. Furthermore, it outlines detailed experimental protocols essential for the validation of these predictions.

Established Metabolic Profile of Rizatriptan

Rizatriptan undergoes extensive first-pass metabolism, with approximately 14% of an oral dose being excreted in the urine as the unchanged drug.[1][2][3] The primary metabolic pathway is oxidative deamination catalyzed by monoamine oxidase-A (MAO-A).[2][3] This leads to the formation of an inactive indole acetic acid metabolite, which accounts for 51% of the dose excreted in urine.[1][2][3]

Several minor metabolites of Rizatriptan have also been identified. These include:

-

N-monodesmethyl-rizatriptan: A pharmacologically active metabolite with potency similar to the parent compound. Its plasma concentrations are about 14% of those of Rizatriptan.[1][2][3]

-

Rizatriptan-N-oxide: An inactive metabolite.[4]

-

Sulfate conjugate of 6-hydroxy-rizatriptan: An inactive metabolite.[1][2]

| Parameter | Value | Reference |

| Oral Bioavailability | ~45% | [2] |

| Excretion of Unchanged Drug (Urine) | 14% of oral dose | [1][2][3] |

| Excretion as Indole Acetic Acid Metabolite (Urine) | 51% of oral dose | [1][2][3] |

| Total Radioactivity Recovery (Urine) | 82% | [1][3] |

| Total Radioactivity Recovery (Feces) | 12% | [1][3] |

| Plasma Half-life | 2-3 hours | [1][2] |

Predicted Metabolic Pathways for the N-Methylsulfonamide Moiety

Direct metabolic data for this compound is unavailable. However, predictions can be made based on the known metabolism of N-methyl compounds and sulfonamides. The N-methyl group is susceptible to oxidative metabolism, primarily N-dealkylation, which is often mediated by cytochrome P450 (CYP) enzymes.[5][6] This process would yield a formaldehyde molecule and the corresponding N-desmethyl sulfonamide derivative.

Additionally, the sulfonamide group itself can undergo metabolism. While generally stable, pathways such as N-hydroxylation catalyzed by CYP enzymes have been reported for some sulfonamides.[7][8]

Overall Predicted Metabolic Pathway of this compound

Combining the known metabolism of the Rizatriptan core and the predicted transformations of the N-Methylsulfonamide moiety, a putative metabolic scheme can be proposed. It is anticipated that the primary MAO-A mediated oxidative deamination of the Rizatriptan core will remain a major clearance pathway. Concurrently, metabolism of the novel side chain is likely to occur.

Key Predicted Metabolic Reactions:

-

Oxidative Deamination (MAO-A): The ethylamine side chain is oxidized to the corresponding indole acetic acid derivative, analogous to the primary pathway for Rizatriptan.

-

N-Demethylation (CYP450-mediated): The N-methylsulfonamide group undergoes N-dealkylation to form the N-desmethyl sulfonamide metabolite.

-

Hydroxylation (CYP450-mediated): Aromatic hydroxylation at the 6-position of the indole ring, similar to the minor pathway observed for Rizatriptan.

-

N-Oxidation (CYP450/FMO-mediated): Oxidation of the tertiary amine in the triazole ring to form an N-oxide.

-

Secondary Metabolism: The hydroxylated metabolites may undergo subsequent Phase II conjugation reactions, such as sulfation.

The following diagram illustrates the predicted primary metabolic pathways.

Caption: Predicted primary metabolic pathways of this compound.

Experimental Protocols for Metabolic Pathway Elucidation

To validate the predicted metabolic pathways, a series of in vitro experiments are required. The following protocols provide a framework for assessing metabolic stability and identifying key metabolites.

This assay determines the rate at which the compound is metabolized by Phase I enzymes, primarily CYPs.

Materials:

-

This compound

-

Human Liver Microsomes (pooled, male and female)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a working solution of this compound (e.g., 1 µM final concentration) in phosphate buffer. Pre-warm the NADPH regenerating system and buffer to 37°C.

-

Incubation Setup: In duplicate, combine HLM (e.g., 0.5 mg/mL final protein concentration) and the compound working solution in microcentrifuge tubes.

-

Pre-incubation: Pre-incubate the compound-microsome mixture for 5 minutes at 37°C.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls (T=0 and no-NADPH), add an equivalent volume of buffer or the regenerating system without NADP+.

-

Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Quenching: Stop the reaction at each time point by adding 2-3 volumes of ice-cold ACN containing the internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining parent compound.

This experiment aims to detect and structurally characterize the metabolites formed.

Materials:

-

Same as for the metabolic stability assay, but with a higher starting concentration of the test compound (e.g., 10 µM) to facilitate metabolite detection.

-

High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap, coupled with liquid chromatography.[9]

Procedure:

-

Incubation: Follow the same incubation procedure as the metabolic stability assay, but use a single, longer incubation time (e.g., 60 or 120 minutes) and a higher compound concentration. Include a control incubation without NADPH.

-

Sample Processing: Quench the reaction and process the sample as described above.

-

LC-HRMS Analysis: Analyze the supernatant using an LC-HRMS system. The data acquisition method should include full scan MS and data-dependent MS/MS fragmentation.

-

Data Analysis: Process the data using metabolite identification software. Compare the chromatograms of the NADPH-fortified samples with the control samples to find unique peaks corresponding to metabolites. Elucidate the structures of potential metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra.

Visualization of Experimental Workflow

The logical flow of the experimental work to identify and quantify metabolites is crucial for reproducible science.

Caption: General experimental workflow for in vitro drug metabolism studies.

Data Presentation and Interpretation

Quantitative results from the metabolic stability assay should be tabulated to facilitate comparison and calculation of key pharmacokinetic parameters.

| Time (min) | % Parent Remaining (Mean ± SD) |

| 0 | 100 |

| 5 | |

| 15 | |

| 30 | |

| 45 | |

| 60 |

From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated, providing a quantitative measure of the compound's metabolic lability. The identification of metabolites from the LC-HRMS data will either confirm or refute the predicted pathways, guiding further drug development and optimization efforts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.aston.ac.uk [research.aston.ac.uk]

- 7. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

Solubility and stability of Rizatriptan N-Methylsulfonamide in different solvents

An important clarification regarding the subject of this guide: Initial searches for "Rizatriptan N-Methylsulfonamide" did not yield specific data for this particular salt form. The available scientific literature predominantly focuses on Rizatriptan Benzoate, the most common and widely studied form of this active pharmaceutical ingredient. Therefore, this guide will provide a comprehensive overview of the solubility and stability of Rizatriptan Benzoate . The structural difference in triptan-class drugs, where the N-methylsulfonamide group in Sumatriptan is replaced by a 1,2,4-triazole group in Rizatriptan, may be a source of inquiry about this specific salt form.[1]

Introduction

Rizatriptan is a potent and selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches.[2][3] Its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its solubility and stability, which are critical parameters for formulation development, manufacturing, and storage. This technical guide provides a detailed summary of the available data on the solubility and stability of Rizatriptan Benzoate in various solvents and under different stress conditions.

Solubility of Rizatriptan Benzoate

The solubility of an active pharmaceutical ingredient is a crucial factor influencing its dissolution rate and bioavailability. Rizatriptan Benzoate is a white to off-white crystalline solid.[2][4]

Table 1: Quantitative Solubility of Rizatriptan Benzoate in Various Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | ~42 mg/mL (as free base) | 25 | [2][4] |

| Water | 46 mg/mL | 25 | [5] |

| Water | 53 g/L | Not Specified | |

| Ethanol | ~1 mg/mL | Not Specified | [6] |

| Ethanol | Slightly Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | [6] |

| Dimethylformamide | ~15 mg/mL | Not Specified | [6] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | Not Specified | [6] |

| Methanol | Soluble | Not Specified | |

| Binary/Ternary Co-solvents (Ethanol, Water, Propylene Glycol, Polyethylene Glycol) | >60 mg/mL (as rizatriptan base) | Not Specified | [7] |

A pH-dependent solubility study has shown that the solubility of Rizatriptan Benzoate is higher at a lower pH, with a reported solubility of 89.68 mg/mL at pH 4.5.[8]

A common method for determining the solubility of Rizatriptan Benzoate involves the following steps:

-

Sample Preparation: An excess amount of Rizatriptan Benzoate is added to a fixed volume of the selected solvent in a stoppered vial.

-

Equilibration: The mixture is agitated, for instance, by using a vortex mixer followed by shaking in a shaker bath at a controlled temperature (e.g., 37°C) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[9]

-

Separation of Undissolved Solid: The equilibrated sample is centrifuged at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the undissolved drug.[9]

-

Sample Analysis: The supernatant is carefully collected, diluted with a suitable solvent (e.g., methanol), and the concentration of the dissolved Rizatriptan Benzoate is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry at its λmax (around 225-229 nm).[9][10]

Figure 1: Workflow for Solubility Determination.

Stability of Rizatriptan Benzoate

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies for Rizatriptan Benzoate have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Forced Degradation Studies on Rizatriptan Benzoate

| Stress Condition | Observations | Degradation Products | Reference |

| Acidic Hydrolysis | Extensive degradation observed.[11][12][13] 48.82% recovery in one study.[11][13] | A polar impurity with m/z of 188 [M+H]+ has been identified.[11][13] | [11][12][13][14][15][16] |

| Alkaline Hydrolysis | Mild to extensive degradation.[11][13][14][16] 13.86% recovery in one study.[11][13] More liable to alkaline than acidic conditions in some studies.[14] | Forms polar impurities.[11][13] | [11][13][14][16] |

| Oxidative Degradation | Mild to considerable degradation.[11][13][14][16] 9.27% recovery in one study.[11][13] | Not extensively detailed in the provided results. | [11][13][14][16] |

| Thermal Degradation | Stable.[11][13][14] | No significant degradation observed. | [11][13][14] |

| Photolytic Degradation | Stable.[11][13][14] | No significant degradation observed. | [11][13][14] |

Long-term stability data indicates that Rizatriptan Benzoate is stable for up to 60 months when stored at 25°C/60% RH.[17]

A typical forced degradation study for Rizatriptan Benzoate involves the following methodologies:

-

Preparation of Stock Solution: A stock solution of Rizatriptan Benzoate is prepared in a suitable solvent, often the mobile phase used for HPLC analysis.[11][13]

-

Application of Stress Conditions:

-

Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 2N HCl) and may be heated (e.g., at 90°C for 8 hours).[11]

-

Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 2N NaOH) and may be heated (e.g., at 90°C for 8 hours). The solution is then neutralized with an acid.[11][13]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature for a specified period (e.g., 1 hour).[11][13]

-

Thermal Degradation: The solid drug substance or its solution is exposed to high temperatures (e.g., 90°C).

-

Photolytic Degradation: The drug substance, in solid or solution form, is exposed to UV and visible light.

-

-

Sample Analysis: The stressed samples are then analyzed by a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate the parent drug from any degradation products.[11][13][14] The degradation is quantified by the decrease in the peak area of the parent drug and the appearance of new peaks corresponding to the degradation products.

Figure 2: Forced Degradation Experimental Workflow.

Degradation Pathway

Under acidic conditions, a major degradation product of Rizatriptan Benzoate has been identified as 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine, with a molecular weight of 188.[11][13] This suggests the cleavage of the triazole methyl group from the indole ring.

Figure 3: Proposed Acidic Degradation Pathway.

Conclusion

This technical guide summarizes the key findings on the solubility and stability of Rizatriptan Benzoate. It is readily soluble in water and has varying solubility in common organic solvents. Stability studies indicate that Rizatriptan Benzoate is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains stable under thermal and photolytic stress. A primary degradation pathway under acidic conditions involves the cleavage of the triazole methyl group. This information is vital for the development of robust and stable pharmaceutical formulations of Rizatriptan. For any further inquiries into less common salt forms such as "this compound," dedicated synthetic and analytical studies would be required as the current literature does not provide this specific information.

References

- 1. Page loading... [guidechem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Formulation and Evaluation of Rizatriptan Benzoate Mouth Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DailyMed - RIZATRIPTAN BENZOATE tablet, orally disintegrating [dailymed.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Intranasal spray formulation containing rizatriptan benzoate for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. jptcp.com [jptcp.com]

- 11. biomedres.us [biomedres.us]

- 12. Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product [ideas.repec.org]

- 13. biomedres.us [biomedres.us]

- 14. rjpbcs.com [rjpbcs.com]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of a specific stability indicating high performance liquid chromatographic method for rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

Methodological & Application

Analytical methods for Rizatriptan N-Methylsulfonamide detection

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This document provides an overview of analytical methods for the detection and quantification of potential impurities and degradation products of Rizatriptan, with a focus on chromatographic techniques. While this document addresses general methodologies for Rizatriptan impurities, it is important to note that specific analytical methods for "Rizatriptan N-Methylsulfonamide" were not found in the reviewed literature. The methods presented here, particularly for other known impurities like Rizatriptan N-oxide, can serve as a foundation for developing a suitable method for novel or uncharacterized impurities.

Analytical Approaches

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Rizatriptan and its related substances. These methods offer high resolution and sensitivity, enabling the separation and quantification of impurities even at low levels. Detection is typically performed using UV-Visible spectrophotometry or mass spectrometry (MS). LC-MS/MS methods provide enhanced selectivity and sensitivity, which is particularly valuable for the trace-level analysis of potential genotoxic impurities.

Experimental Workflow

The general workflow for the analysis of Rizatriptan impurities involves several key steps, from sample preparation to data analysis and reporting. A visual representation of this process is provided below.

Caption: General workflow for the analytical detection of Rizatriptan impurities.

Quantitative Data Summary

The following table summarizes the quantitative data from various validated analytical methods for the detection of Rizatriptan and its impurities. This allows for a direct comparison of the performance of different techniques.

| Analyte | Method | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| Rizatriptan N-oxide | HPLC | 450 - 11000 ng/mL | 150 ng/mL | 450 ng/mL | 96.0 - 102.0 | < 3 | [1] |

| Rizatriptan Benzoate | RP-HPLC | 30 - 70 µg/mL | - | - | 96.64 - 97.71 | Intra-day: 0.60, Inter-day: - | [2][3] |

| Rizatriptan Impurity C | USP HPLC | - | - | - | - | - | [4] |

| Dimer Impurity-A | UPLC | - | 1.86 µg/g | 5.63 µg/g | - | - | [5] |

Detailed Experimental Protocols

This section provides detailed protocols for selected analytical methods for the determination of Rizatriptan and its impurities.

Protocol 1: HPLC Method for the Determination of Rizatriptan N-oxide Impurity[1]

This method is suitable for the quantitative determination of Rizatriptan N-oxide in bulk drug substances.

1. Materials and Reagents:

-

Rizatriptan Benzoate and Rizatriptan N-oxide reference standards

-

Potassium dihydrogen phosphate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Diluent: To be specified based on the full publication, typically a mixture of the mobile phase components.

2. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: ODS 3V, 250 × 4.6 mm, 5 µm.[1]

-

Mobile Phase A: 0.25 mM potassium dihydrogen phosphate buffer (pH 2.0) and methanol (95:5 v/v).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: A gradient program is used for the separation.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Detection Wavelength: 280 nm.[1]

-

Injection Volume: To be specified based on the full publication.

3. Standard Solution Preparation:

-

Rizatriptan N-oxide Stock Solution (75 µg/mL): Accurately weigh and transfer 3.75 mg of Rizatriptan N-oxide standard into a 50 mL volumetric flask. Add approximately 35 mL of diluent, dissolve, and dilute to volume with the diluent.[1]

-

Rizatriptan N-oxide Working Standard Solution (7.5 µg/mL): Transfer 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.[1]

4. Sample Preparation:

-

Accurately weigh a quantity of Rizatriptan Benzoate bulk drug and dissolve it in the diluent to achieve a known concentration.

5. System Suitability:

-

The resolution between Rizatriptan and Rizatriptan N-oxide should be more than six.[1]

-

The relative standard deviation (%RSD) for replicate injections of the standard solution should be within acceptable limits (typically <2%).

6. Analysis:

-

Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Identify the peaks based on their retention times compared to the standard. The retention times for Rizatriptan and Rizatriptan N-oxide are approximately 22.6 and 24.7 minutes, respectively.[1]

-

Quantify the amount of Rizatriptan N-oxide in the sample using the peak area response.

Protocol 2: UPLC Method for the Determination of a Potential Genotoxic Dimer Impurity[5][6]

This UPLC method is designed for the sensitive determination of a potential genotoxic dimer impurity in Rizatriptan Benzoate.

1. Materials and Reagents:

-

Rizatriptan Benzoate and Dimer Impurity-A reference standards

-

Orthophosphoric acid

-

Acetonitrile (UPLC grade)

-

Water (UPLC grade)

2. Chromatographic Conditions:

-

Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with a Variable Wavelength Detector (VWD).[5][6]

-

Column: Waters Acquity BEH C18, 100 mm x 3.0 mm, 1.8 µm.[5][6]

-

Mobile Phase: A gradient mixture of 0.1% orthophosphoric acid in water (Buffer) and acetonitrile.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Injection Volume: 5 µL.[6]

3. Standard Solution Preparation:

-

Dimer Impurity-A Stock Solution: Prepare a stock solution of the dimer impurity standard in a suitable diluent.

-